![molecular formula C17H14BrN3O4 B2979409 8-(4-Bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 863668-72-8](/img/structure/B2979409.png)

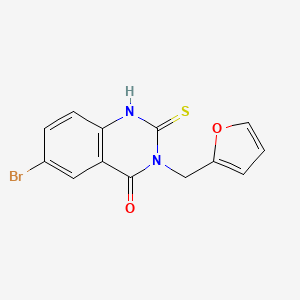

8-(4-Bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of Bromophenyltrione involves intricate steps, including cyclization, functionalization, and regioselective bromination. Researchers have explored various synthetic routes, aiming for high yields and purity. Notably, the Mizoroki–Heck polymerization has been employed to create related polymers .

Scientific Research Applications

Synthesis and Characterization

- A study demonstrated the synthesis of novel derivatives through 1,3-dipolar cycloadditions, highlighting the high atom economy of these reactions. Such methodologies could be relevant for synthesizing complex structures like the one (Soleimani et al., 2015).

- Another research focused on the reaction of phenyl azide with specific cyclopentadienes, leading to a mixture of triazolines, showcasing the versatility of phenyl azides in cycloaddition reactions, which might be applied to synthesize related complex molecules (Banks et al., 1971).

Structural Studies

- Crystallographic analysis of a tricyclic trisiladiene compound provided insights into the spatial arrangement of similar complex structures, offering a basis for understanding the geometric and electronic characteristics of such molecules (Teng et al., 1998).

Chemical Behavior

- Research on the chemical behavior of terminally tert-butylated polyolefins, including oligoenes, dienes, and trienes, explored reactions such as hydrogenation, bromination, and epoxidation. These studies provide a foundation for predicting the reactivity and potential transformations of complex organic compounds (Klein et al., 2015).

Application in Sensor Technology

- The use of macrocyclic compounds in membrane sensors for magnesium detection illustrates the practical applications of complex organic molecules in developing sensitive and selective analytical devices (Baniwal et al., 1999).

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of bodipy-containing dyes , which are often used as fluorescent probes in biological research .

Mode of Action

Bodipy-containing dyes, which this compound is an intermediate in their synthesis, are known to interact with their targets by emitting fluorescence when excited by light . This property allows them to be used as markers in various biological systems .

Biochemical Pathways

Bodipy-containing dyes, which this compound is used to synthesize, are often used in studies of cellular processes due to their fluorescent properties .

Result of Action

As an intermediate in the synthesis of bodipy-containing dyes, it contributes to the production of these fluorescent markers, which can be used to study various biological processes .

Properties

IUPAC Name |

8-(4-bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O4/c1-20-14-13(15(22)21(2)17(20)24)11(8-3-5-9(18)6-4-8)12-10(19-14)7-25-16(12)23/h3-6,11,19H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZPHSQCFLLFSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)Br)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2979327.png)

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2979331.png)

![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenylacetamide;hydrochloride](/img/structure/B2979334.png)

![1-(4-tert-butylphenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea](/img/structure/B2979336.png)

![6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-2-carbonitrile](/img/structure/B2979342.png)

![1-(3-fluoro-2-methylphenyl)-N-[(4-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2979344.png)

![3-amino-N-(2-ethylphenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2979345.png)

![N-(4-chlorophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2979346.png)

![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2979348.png)